

Spectroscopic Analysis of 3,5-Dimethoxy-2-naphthoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-naphthoic acid

Cat. No.: B1586660

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A comprehensive spectroscopic guide to **3,5-Dimethoxy-2-naphthoic acid** (CAS No. 98410-68-5), detailing its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides an in-depth analysis for researchers and professionals in synthetic chemistry and drug development.

Introduction: The Compound

3,5-Dimethoxy-2-naphthoic acid is a polysubstituted naphthalene derivative. Its molecular structure, featuring a carboxylic acid and two methoxy groups on the naphthalene core, presents a unique electronic and steric environment. Understanding its precise chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides the definitive confirmation of its identity and purity. The molecular formula is $C_{13}H_{12}O_4$, with a molecular weight of 232.23 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structural confirmation of such molecules relies on a synergistic application of multiple analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for further structural insight.

Below is a visualization of the molecular structure and the numbering convention used for spectral assignments.

Caption: Structure of **3,5-Dimethoxy-2-naphthoic acid** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted data based on structure-property relationships are presented below.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~12.0 - 13.0	Singlet (broad)	1H	COOH	The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
~7.8 - 8.2	Singlet	1H	H-1	The H-1 proton is deshielded by the anisotropic effect of the adjacent carboxylic acid group.
~7.2 - 7.6	Multiplet	2H	H-6, H-7	These aromatic protons on the unsubstituted ring are expected in the typical aromatic region.
~7.0 - 7.2	Doublet	1H	H-8	This proton is part of the unsubstituted aromatic ring system.
~6.8 - 7.0	Singlet	1H	H-4	The H-4 proton is shielded by the two adjacent methoxy groups.
~3.9 - 4.1	Singlet	3H	OCH ₃ (C-3)	Protons of the methoxy group at the C-3 position.

~3.8 - 4.0	Singlet	3H	OCH ₃ (C-5)	Protons of the methoxy group at the C-5 position.
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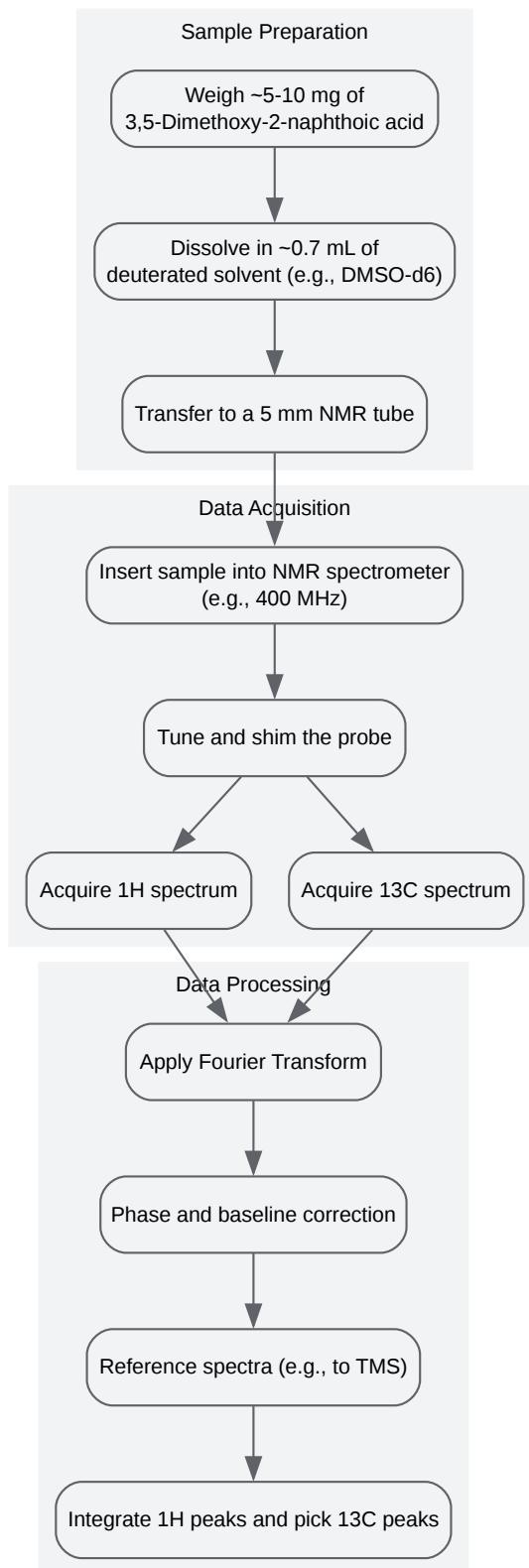
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~168 - 172	COOH	The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~155 - 160	C-3, C-5	Aromatic carbons directly attached to the electron-donating methoxy groups are shifted downfield.
~130 - 135	C-8a, C-4a	Quaternary carbons at the ring fusion.
~125 - 130	C-7, C-8	Aromatic CH carbons on the unsubstituted ring.
~120 - 125	C-2, C-6	Carbons influenced by their position relative to the substituents.
~105 - 110	C-1, C-4	Aromatic CH carbons shielded by the methoxy groups.
~55 - 57	OCH ₃ (at C-3, C-5)	The carbons of the two methoxy groups are expected in this typical range. ^[4]

Experimental Protocol: NMR Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **3,5-Dimethoxy-2-naphthoic acid** is expected to show characteristic absorption bands corresponding to its carboxylic acid and dimethoxy-naphthalene structure.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
1580-1620	C=C stretch	Aromatic Ring
1200-1300	C-O stretch (asymmetric)	Aryl Ether (Ar-O-CH ₃)
1000-1100	C-O stretch (symmetric)	Aryl Ether (Ar-O-CH ₃)
~2850, ~2950	C-H stretch	Methoxy (CH ₃)

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid **3,5-Dimethoxy-2-naphthoic acid** powder onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

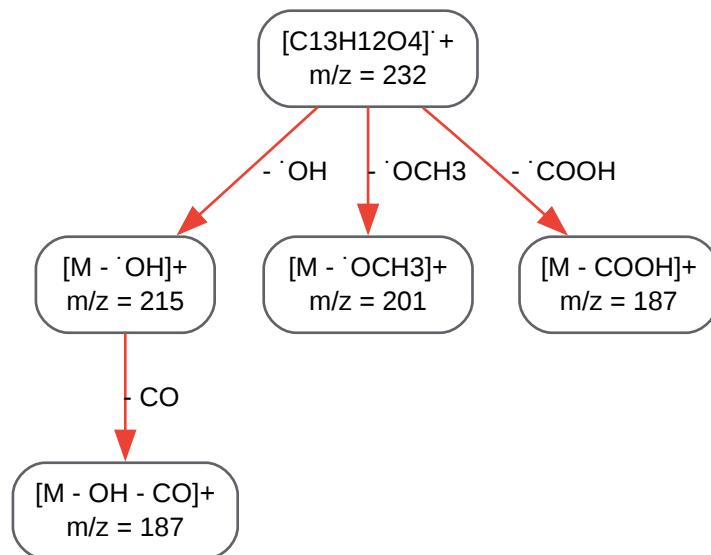
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: Perform an automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): The molecular weight is 232.23. In a high-resolution mass spectrum (HRMS), the exact mass would be observed at m/z 232.0736, corresponding to the molecular formula $\text{C}_{13}\text{H}_{12}\text{O}_4$.[\[1\]](#)
- Key Fragmentation Pathways:
 - Loss of a hydroxyl radical ($-\bullet\text{OH}$, 17 Da) to give a fragment at m/z 215.
 - Loss of a methoxy radical ($-\bullet\text{OCH}_3$, 31 Da) to give a fragment at m/z 201.
 - Loss of carbon monoxide ($-\text{CO}$, 28 Da) from the acylium ion at m/z 215 to give a fragment at m/z 187.
 - Decarboxylation ($-\text{COOH}$, 45 Da) to give a fragment at m/z 187.



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